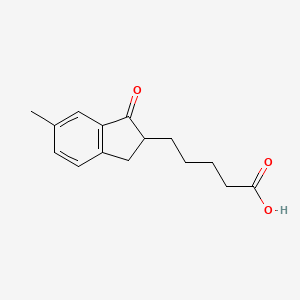
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid is an organic compound with the molecular formula C14H18O3. This compound features an indanone moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. The presence of a pentanoic acid side chain adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid typically involves the following steps:
Formation of the Indanone Core: The indanone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methylphenylacetic acid with acetic anhydride can yield 6-methylindanone.
Introduction of the Pentanoic Acid Side Chain: The pentanoic acid side chain can be introduced through a Friedel-Crafts acylation reaction, where the indanone core reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce alcohols.
Substitution: Substitution reactions can introduce various functional groups, depending on the reagents used.
Applications De Recherche Scientifique
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid depends on its interaction with specific molecular targets. The indanone moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The pentanoic acid side chain may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylindanone: Shares the indanone core but lacks the pentanoic acid side chain.
Pentanoic Acid Derivatives: Compounds with similar side chains but different core structures.
Uniqueness
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid is unique due to the combination of the indanone core and the pentanoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90239-52-4 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
5-(5-methyl-3-oxo-1,2-dihydroinden-2-yl)pentanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10-6-7-11-9-12(15(18)13(11)8-10)4-2-3-5-14(16)17/h6-8,12H,2-5,9H2,1H3,(H,16,17) |
Clé InChI |
SZEXNANBOWNVLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CC(C2=O)CCCCC(=O)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


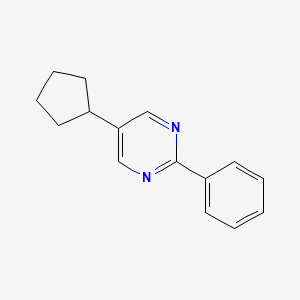
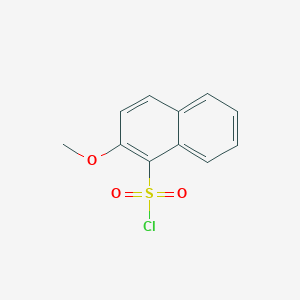
![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
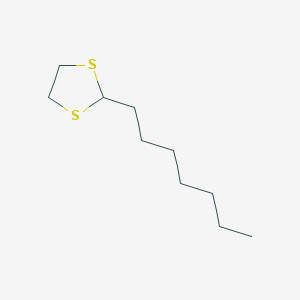


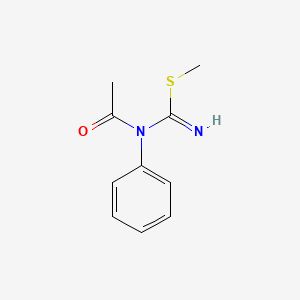
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
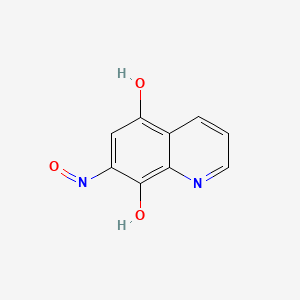
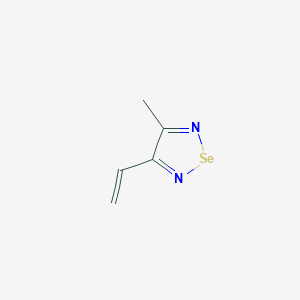
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
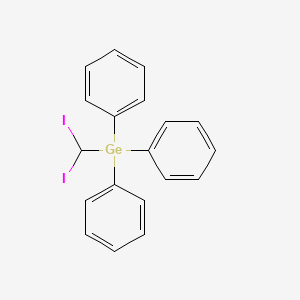
![6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14358595.png)
